3-Amino-4,5-dimethyl-2(5H)-furanone is a chemical compound with the molecular formula and a molecular weight of approximately 127.14 g/mol. It is recognized for its role as a precursor to other important compounds, particularly in the context of flavor chemistry, where it contributes to the aroma profile of various food products. The compound is also known by its CAS number 90605-97-3 and has been studied for its potential applications in food science and organic synthesis.
This compound can be thermally generated from simple precursors such as pyruvic acid and glycine, or through pathways involving the Maillard reaction, which is significant in food chemistry. It has been identified as a naturally occurring precursor to sotolone, a compound noted for its flavor impact, especially in fenugreek seeds and roasted tobacco .
3-Amino-4,5-dimethyl-2(5H)-furanone belongs to the class of furanones, which are cyclic compounds containing a furan ring with various functional groups. It is classified under organic compounds and more specifically as an amino furanone due to the presence of an amino group in its structure.
The synthesis of 3-amino-4,5-dimethyl-2(5H)-furanone can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pH to optimize yields and purity. Reaction conditions may vary depending on the specific substrates used.
The molecular structure of 3-amino-4,5-dimethyl-2(5H)-furanone features a furan ring with two methyl groups at positions 4 and 5, an amino group at position 3, and a carbonyl group at position 2. The structural representation can be summarized as follows:
The compound's physical properties such as boiling point and density are not well-documented but predicted values suggest a boiling point around 296.4 °C . The lack of detailed data on melting point indicates that this may require further investigation.
3-Amino-4,5-dimethyl-2(5H)-furanone participates in several chemical reactions:
The reactivity profile of this compound makes it useful in synthetic organic chemistry, particularly for creating flavor compounds and other bioactive molecules.
The mechanism by which 3-amino-4,5-dimethyl-2(5H)-furanone acts primarily involves its transformation into sotolone under thermal or enzymatic conditions. This process typically involves:
Isotope studies have shown that specific intermediates play crucial roles in these transformations, highlighting the complexity of its chemical behavior in food matrices .
These properties suggest that 3-amino-4,5-dimethyl-2(5H)-furanone is relatively stable under standard laboratory conditions but may undergo significant transformations when subjected to heat or reactive environments.
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